molecular formula C18H19N3O2 B267240 N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No. B267240
M. Wt: 309.4 g/mol
InChI Key: JIFQZBBGANOPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as PP2A inhibitor, is a chemical compound that is widely used in scientific research for its ability to inhibit protein phosphatase 2A (PP2A) activity. PP2A is an important enzyme that plays a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of PP2A activity by PP2A inhibitor has been shown to have a significant impact on various cellular processes and is a promising area of research for the development of new drugs.

Mechanism of Action

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor works by binding to the catalytic subunit of this compound, thereby inhibiting its activity. This compound is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. The catalytic subunit is responsible for the enzymatic activity of this compound. Inhibition of the catalytic subunit by this compound inhibitor leads to the accumulation of phosphorylated proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a significant impact on various cellular processes, including cell growth, proliferation, and differentiation. It has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses. This compound inhibitor has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor is a valuable tool for studying the role of this compound in various cellular processes. It is easy to use and has a high degree of specificity for the catalytic subunit of this compound. However, this compound inhibitor has some limitations, including its potential toxicity and the possibility of off-target effects.

Future Directions

There are many future directions for the use of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor in scientific research. One area of research is the development of new drugs that target this compound for the treatment of cancer, neurodegenerative diseases, and viral infections. Another area of research is the study of the molecular mechanisms of various drugs and their interactions with this compound. This compound inhibitor can also be used to study the role of this compound in various cellular processes and to identify new targets for drug development.

Synthesis Methods

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can be synthesized using various methods, including the reaction of N-phenylurea with pyrrolidine-1-carbonyl chloride and 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound inhibitor.

Scientific Research Applications

N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been extensively used in scientific research to study the role of this compound in various cellular processes. It has been shown to have a significant impact on cell growth, proliferation, and differentiation. This compound inhibitor has been used to study the role of this compound in cancer, neurodegenerative diseases, and viral infections. It has also been used to study the molecular mechanisms of various drugs and their interactions with this compound.

properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C18H19N3O2/c22-17(21-11-4-5-12-21)14-7-6-10-16(13-14)20-18(23)19-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,19,20,23)

InChI Key

JIFQZBBGANOPIZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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